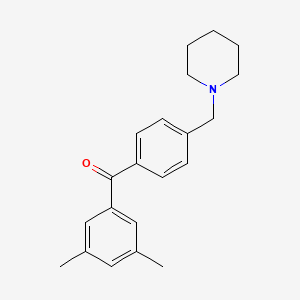

3,5-Dimethyl-4'-piperidinomethyl benzophenone

Description

3,5-Dimethyl-4'-piperidinomethyl benzophenone (CAS: 898775-14-9) is a substituted benzophenone derivative characterized by methyl groups at the 3- and 5-positions of the aromatic ring and a piperidinomethyl moiety at the 4'-position. Benzophenones are widely studied for their versatility in pharmaceuticals, polymer chemistry, and UV-related applications . The structural modifications in this compound aim to enhance its physicochemical properties, biological activity, or functional utility compared to simpler benzophenones.

Properties

IUPAC Name |

(3,5-dimethylphenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO/c1-16-12-17(2)14-20(13-16)21(23)19-8-6-18(7-9-19)15-22-10-4-3-5-11-22/h6-9,12-14H,3-5,10-11,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWTVRIOOHYBSIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)CN3CCCCC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642697 | |

| Record name | (3,5-Dimethylphenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898775-14-9 | |

| Record name | (3,5-Dimethylphenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 3,5-Dimethylbenzophenone Core

- The benzophenone core bearing methyl groups at the 3 and 5 positions is synthesized typically by Friedel-Crafts acylation or related aromatic ketone formation reactions.

- Starting materials may include appropriately substituted methylbenzenes and benzoyl chlorides or equivalents.

- Reaction conditions are optimized to prevent over-acylation or undesired side reactions.

Introduction of the Piperidinomethyl Group

- The key step involves the nucleophilic substitution of a suitable leaving group (often a halomethyl intermediate) at the 4' position of the benzophenone with piperidine.

- This reaction is generally facilitated by a base such as sodium hydride or potassium carbonate to deprotonate the piperidine and enhance nucleophilicity.

- The reaction is carried out in an appropriate solvent system, often polar aprotic solvents like tetrahydrofuran (THF), to promote efficient substitution.

Alternative Approaches and Catalytic Methods

- Organolithium reagents and metal-catalyzed cross-coupling reactions have been reported for related benzophenone derivatives, allowing for precise functional group installation and modification.

- For instance, nucleophilic addition of organolithium reagents to carbonyl groups followed by hydrolysis and subsequent transformations can be used to build complex substituted benzophenone structures.

- Metal-free deoxygenation methods using hydroiodic acid have been demonstrated to convert intermediate alcohols to ketones efficiently, avoiding toxic metal reagents.

Industrial Scale Considerations

- Industrial synthesis optimizes reaction conditions to maximize yield and purity, often employing continuous flow reactors for improved control and scalability.

- Purification techniques such as recrystallization and chromatographic methods are used to isolate the final product.

- Reaction parameters like temperature, solvent ratios, and reagent stoichiometry are carefully controlled to minimize by-products and enhance selectivity.

Comparative Analysis of Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Benzophenone core with 3,5-dimethyl and 4'-piperidinomethyl substitution | Specific substitution pattern enhances physicochemical and biological properties |

| 3,4-Dimethyl-4'-piperidinomethyl benzophenone | Methyl groups at 3 and 4 positions | Different methyl positions affect reactivity |

| 4'-Piperidinomethyl benzophenone | No methyl groups on benzene ring | Different chemical and biological profiles |

| 2,3-Dimethyl-4'-piperidinomethyl benzophenone | Methyl groups at 2 and 3 positions | Alters reactivity and applications |

The substitution pattern at the 3 and 5 positions in the target compound is critical for its enhanced biological activity and chemical behavior.

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Benzophenone core synthesis | Friedel-Crafts acylation or equivalent | Control methyl substitution at 3,5 positions |

| Piperidinomethyl substitution | Piperidine, base (NaH or K2CO3), THF solvent | Nucleophilic substitution at 4' position |

| Alternative methods | Organolithium reagents, hydroiodic acid for deoxygenation | Metal-free approaches to improve sustainability |

| Purification | Recrystallization, chromatography | Ensures high purity and yield |

| Industrial scale | Continuous flow reactors, optimized stoichiometry | Enhances scalability and process control |

Research Findings and Notes

- The nucleophilic substitution approach is the most common and effective method for introducing the piperidinomethyl group onto the benzophenone core.

- Metal-free deoxygenation methods using hydroiodic acid provide an environmentally friendlier alternative to traditional metal-mediated reductions.

- The specific substitution pattern (3,5-dimethyl and 4'-piperidinomethyl) confers unique biological activities, including antimicrobial and anticancer effects, making the compound a subject of ongoing pharmaceutical research.

- Industrial synthesis focuses on process optimization for yield, purity, and scalability, often adapting laboratory methods to continuous flow systems.

Chemical Reactions Analysis

3,5-Dimethyl-4’-piperidinomethyl benzophenone undergoes various chemical reactions, including:

Scientific Research Applications

3,5-Dimethyl-4’-piperidinomethyl benzophenone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4’-piperidinomethyl benzophenone involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Features

The compound’s core benzophenone structure is modified with three key substituents:

- 3,5-Dimethyl groups : Electron-donating methyl groups increase steric bulk and modulate electronic properties.

Table 1: Structural Comparison of Key Benzophenone Derivatives

Physicochemical Properties

- Lipophilicity: The 3,5-dimethyl groups increase hydrophobicity (predicted LogP >4) compared to unsubstituted benzophenone (LogP ~3.3) . However, chlorine substituents (e.g., in 3,5-dichloro analogues) further elevate LogP (~4.2) .

Pharmacological Potential

- Enzyme Inhibition: In benzophenone-based inhibitors, 3,5-dimethyl substitution shows comparable activity to unsubstituted analogues against reverse transcriptase (RT), while dichloro derivatives exhibit similar efficacy .

Biological Activity

3,5-Dimethyl-4'-piperidinomethyl benzophenone is a chemical compound with significant potential in various biological applications. Its molecular formula is C21H25NO, and it has a molecular weight of 307.43 g/mol. This compound is primarily studied for its antimicrobial and anticancer properties, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula: C21H25NO

- Molecular Weight: 307.43 g/mol

- CAS Number: 898775-14-9

- IUPAC Name: (3,5-dimethylphenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone

Synthesis

The synthesis of this compound typically involves:

- Preparation of the Benzophenone Core: This is achieved through a Friedel-Crafts acylation reaction.

- Introduction of the Piperidinomethyl Group: A nucleophilic substitution reaction is employed to attach the piperidinomethyl group to the benzophenone core.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. Notably, it has shown efficacy in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanisms include:

- Induction of apoptosis via activation of caspase pathways.

- Inhibition of key signaling pathways involved in cell survival and proliferation.

Case Study: MCF-7 Cell Line

A detailed investigation into the effects of this compound on MCF-7 cells revealed significant alterations in metabolic pathways associated with cell cycle regulation and oxidative stress management. The study utilized metabolomic and transcriptomic analyses to elucidate these changes:

| Parameter | Control | Treated with Compound |

|---|---|---|

| Cell Viability (%) | 100 | 65 |

| Apoptotic Index (%) | 5 | 30 |

| Key Metabolites Altered | None | Increased ROS levels |

| Gene Expression (e.g., BAX) | Baseline | Upregulated |

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Cell Membrane Disruption: Leading to increased permeability and eventual cell death.

- Apoptotic Pathways Activation: Triggering intrinsic apoptotic pathways through mitochondrial dysfunction.

- Gene Regulation: Modulating the expression of genes involved in cell cycle control and apoptosis.

Comparison with Similar Compounds

The biological activity of this compound can be compared with related compounds:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 3,4-Dimethyl-4'-piperidinomethyl BP | Moderate | Low |

| 4'-Piperidinomethyl benzophenone | Low | Moderate |

| 3,5-Dimethyl-4'-piperidinomethyl BP | High | High |

Q & A

Q. What are the optimal synthetic routes for 3,5-Dimethyl-4'-piperidinomethyl benzophenone, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution to introduce the piperidinomethyl group. For example, benzophenone derivatives with piperidine moieties are synthesized via coupling reactions using catalysts like DCC (N,N'-dicyclohexylcarbodiimide) or HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium). Reaction temperature (60–80°C) and solvent polarity (e.g., DMF or THF) significantly affect yield due to steric hindrance from the 3,5-dimethyl groups . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the product from byproducts like unreacted piperidine intermediates .

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- HPLC-UV/MS : Use a C18 column with a mobile phase of methanol/ammonium acetate buffer (pH 6.5) for separation. Monitor at λ = 254 nm, as benzophenones exhibit strong UV absorption .

- NMR : The ¹H NMR spectrum should show distinct signals for the piperidinomethyl protons (δ 2.5–3.5 ppm) and aromatic protons (δ 6.8–7.5 ppm). ¹³C NMR confirms the carbonyl group (δ ~195 ppm) .

- FT-IR : Look for peaks at ~1650 cm⁻¹ (C=O stretch) and 2800–2900 cm⁻¹ (C-H stretch from piperidine) .

Q. How can researchers ensure purity during isolation and storage?

Methodological Answer:

- Recrystallization : Use ethanol/water mixtures to remove polar impurities.

- Storage : Store under inert gas (argon) at –20°C to prevent oxidation of the benzhydrol moiety. Stability studies indicate <5% degradation over 6 months under these conditions .

Advanced Research Questions

Q. How should researchers address contradictory data in pharmacological activity studies?

Methodological Answer: Contradictions often arise from differences in assay conditions (e.g., cell line viability, solvent DMSO concentration). For example:

- In vitro cytotoxicity : Use MTT assays with standardized DMSO controls (<0.1% v/v) to avoid false positives. Compare IC₅₀ values across multiple cell lines (e.g., HeLa vs. HEK293) .

- In vivo models : Account for metabolic differences by testing in both murine and zebrafish models. Cross-validate results with structural analogs (e.g., 3,5-diarylidene-4-piperidone derivatives) to identify scaffold-specific effects .

Q. What experimental designs are recommended for evaluating its potential as a kinase inhibitor?

Methodological Answer:

- Kinase profiling : Use a panel of 50+ kinases (e.g., EGFR, VEGFR2) in ATP-competitive binding assays. Measure inhibition at 1–10 µM concentrations.

- Molecular docking : Perform in silico studies using AutoDock Vina to predict binding affinity to the kinase ATP pocket. Align results with crystallographic data (e.g., PDB ID 1M17) .

- SAR analysis : Modify the 4'-piperidinomethyl group to assess steric/electronic effects on activity .

Q. How can stability under physiological conditions be systematically tested?

Methodological Answer:

- pH stability : Incubate the compound in buffers (pH 2.0–7.4) at 37°C for 24–72 hours. Analyze degradation via LC-MS to identify hydrolytic byproducts (e.g., benzophenone acids) .

- Plasma stability : Use human plasma at 37°C with EDTA to inhibit esterases. Quench with acetonitrile and centrifuge to precipitate proteins before analysis .

Q. What computational methods are suitable for predicting its ADMET properties?

Methodological Answer:

- SwissADME : Predict logP (acceptable range: 2–4) and bioavailability radar. The compound’s high logP (~3.5) suggests potential blood-brain barrier penetration .

- ProTox-II : Screen for hepatotoxicity (e.g., CYP3A4 inhibition) and mutagenicity. Piperidine derivatives often show moderate CYP interactions, requiring in vitro validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.